tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate typically involves the protection of the amino group on piperidine followed by the introduction of the tert-butyl ester group. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminopiperidine-1-carboxylate
- tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-3-carbamoylpiperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and interaction profiles. Its tert-butyl ester group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-carbamoylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-6-4-5-11(13,7-14)8(12)15/h4-7,13H2,1-3H3,(H2,12,15) |
InChI Key |
FBBJPAPPRHZJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)N)N |
Origin of Product |
United States |
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